molecular formula C11H14N2O2 B2495413 1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one CAS No. 926231-51-8

1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2495413
CAS No.: 926231-51-8
M. Wt: 206.245
InChI Key: VEDNWLFSQLVOIN-UHFFFAOYSA-N
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Description

1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol This compound features a pyrrolidinone ring substituted with an amino and a methoxy group on the phenyl ring

Preparation Methods

The synthesis of 1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one typically involves the reaction of 2-amino-4-methoxybenzaldehyde with pyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to meet the demand for this compound in various applications.

Chemical Reactions Analysis

1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes .

Scientific Research Applications

1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Biological Activity

1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one, a pyrrolidine derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure:
The compound features a pyrrolidin-2-one core substituted with an amino group and a methoxyphenyl moiety. Its molecular formula is C11_{11}H14_{14}N2_{2}O.

Synthesis:
Various synthetic routes have been explored to produce this compound. One notable method involves the cyclization of donor–acceptor cyclopropanes with primary amines, leading to high yields of the target compound through a one-pot process .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus0.025 mg/mLHigh
Escherichia coli0.020 mg/mLHigh
Pseudomonas aeruginosa0.100 mg/mLModerate

The compound's antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies suggest that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways.

Case Study: Anticancer Effects on MCF7 Cells
A recent study evaluated the effects of this compound on MCF7 breast cancer cells, revealing:

  • IC50_{50} : 15 µM after 48 hours of treatment.
  • Induction of apoptosis was confirmed via flow cytometry analysis.

The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within microbial and cancerous cells. The compound may modulate enzyme activity or receptor interactions, influencing biochemical pathways crucial for cell survival and proliferation.

Key Mechanisms Identified:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cell wall synthesis in bacteria.
  • Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.

Properties

IUPAC Name

1-(2-amino-4-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-8-4-5-10(9(12)7-8)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDNWLFSQLVOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CCCC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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